molecular formula C15H29N3O3 B13179765 tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate

Cat. No.: B13179765
M. Wt: 299.41 g/mol
InChI Key: PSSGUTUIFPONJS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminopentanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of specific reagents such as Boc anhydride, ethanol, and concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions are crucial for its potential therapeutic effects, particularly in modulating neuronal activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological macromolecules, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-5-6-12(16)13(19)18-9-7-11(8-10-18)17-14(20)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3,(H,17,20)

InChI Key

PSSGUTUIFPONJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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